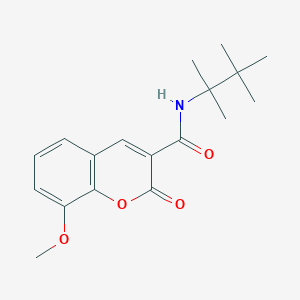
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an interesting organic compound that combines characteristics of both pyridine and dihydropyrimidine groups. These hybrid structures often exhibit unique chemical properties and biological activities, making them useful in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions : The synthesis of 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione usually involves multi-step organic reactions. A common approach might start with the condensation of 1-butyl-2,6-dimethylpyridine with a suitable dihydropyrimidine precursor under acidic or basic conditions. This is followed by cyclization and thiolation steps to introduce the thioxodihydropyrimidine moiety. Industrial Production Methods : Large-scale production of such compounds can involve optimized catalytic processes and continuous flow reactions to ensure high yields and purity. The exact methodologies often depend on the target application's requirements and the compound's specific properties.
Análisis De Reacciones Químicas
Types of Reactions : This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The presence of both pyridine and dihydropyrimidine units allows it to participate in diverse chemical processes. Common Reagents and Conditions : Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions can involve electrophiles or nucleophiles depending on the desired modification. Major Products Formed : Depending on the reaction type, the products might include oxidized or reduced versions of the original compound, substituted analogs with different functional groups, or even entirely new structures if complex rearrangements occur.
Aplicaciones Científicas De Investigación
This compound finds use in several research areas: Chemistry : As a building block in the synthesis of more complex organic molecules or as a ligand in coordination chemistry. Biology : Due to its potential biological activities, it can be used in studies related to enzyme inhibition, receptor binding, or antimicrobial properties. Medicine : Investigated for its therapeutic potential, possibly in drug development for treating specific diseases. Industry : Utilized in material science for the development of new polymers or as an additive to enhance product properties.
Mecanismo De Acción
The mechanism by which 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects typically involves its interaction with specific molecular targets. These could include enzymes or receptors, where it may bind and modulate their activity. The pathways involved can range from enzyme inhibition to receptor activation or antagonism, depending on the application context.
Comparación Con Compuestos Similares
Compared to other pyridine- and dihydropyrimidine-based compounds, 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups. This structural hybrid can result in distinct chemical reactivity and biological activity profiles. Similar Compounds : Examples might include other pyridine-thioxodihydropyrimidine derivatives or compounds featuring similar functional group combinations but with different substituents.
This comprehensive overview should give you a solid understanding of this compound. Whether you're diving into synthetic chemistry, exploring its applications in biology or medicine, or simply comparing it with other similar compounds, there's plenty to appreciate about this intriguing molecule.
Propiedades
IUPAC Name |
5-(1-butyl-2,6-dimethylpyridin-4-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-5-6-18-9(2)7-11(8-10(18)3)12-13(19)16-15(21)17-14(12)20/h7-8H,4-6H2,1-3H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIKZGZSHSTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=S)NC2=O)C=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)
![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)

